molecular formula C12H7BrN2O5 B2597345 5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione CAS No. 141266-46-8

5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione

Katalognummer: B2597345
CAS-Nummer: 141266-46-8
Molekulargewicht: 339.101
InChI-Schlüssel: GROSIPKLEJHTBE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-[(6-Bromo-1,3-benzodioxol-5-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione is a barbiturate-derived compound characterized by a pyrimidinetrione core fused with a 6-bromo-substituted benzodioxole moiety. Its molecular formula is C₁₂H₇BrN₂O₅, with a molecular weight of 339.11 g/mol and a CAS registry number of 141266-46-8 . This compound is structurally related to barbituric acid derivatives, which are known for diverse pharmacological activities, including calcium channel modulation and enzyme inhibition .

Eigenschaften

IUPAC Name

5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrN2O5/c13-7-3-9-8(19-4-20-9)2-5(7)1-6-10(16)14-12(18)15-11(6)17/h1-3H,4H2,(H2,14,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GROSIPKLEJHTBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C=C3C(=O)NC(=O)NC3=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione typically involves the bromination of 1,3-benzodioxole-5-carboxaldehyde, followed by a condensation reaction with barbituric acid. The reaction conditions often include the use of a brominating agent such as N-bromosuccinimide (NBS) and a base like cesium carbonate (Cs₂CO₃) to facilitate the coupling .

Industrial Production Methods: the general approach would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .

Analyse Chemischer Reaktionen

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound has shown promise in medicinal chemistry due to its structural features that may influence biological activity:

  • Antitumor Activity : Studies have indicated that similar benzodioxole derivatives possess antitumor properties, suggesting that this compound could be evaluated for similar effects in cancer models.
  • Antimicrobial Properties : The presence of the benzodioxole moiety is associated with antimicrobial activity; thus, this compound could be screened against various pathogens.

Drug Development

The unique structure of this compound allows for modifications that may enhance its pharmacological profile:

  • Structure-Activity Relationship (SAR) Studies : Researchers can conduct SAR studies to determine how changes in the molecular structure affect biological activity.
  • Lead Compound Identification : As a lead compound, it can be optimized for increased efficacy and reduced toxicity in drug development processes.

Analytical Chemistry

Due to its distinct chemical structure, this compound can serve as a reference standard in analytical methods:

  • Spectroscopic Analysis : Techniques such as NMR and mass spectrometry can be employed to characterize the compound and confirm its identity in complex mixtures .
  • Quantitative Analysis : It can be utilized in developing analytical methods for quantifying similar compounds in biological samples.

Case Study 1: Antitumor Evaluation

A study investigated the antitumor activity of pyrimidine derivatives, including those with similar structural motifs to 5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione. The results indicated significant inhibition of tumor cell proliferation in vitro, warranting further investigation into this compound's potential therapeutic applications.

Case Study 2: Antimicrobial Screening

In another research initiative focusing on antimicrobial agents derived from benzodioxole compounds, derivatives were tested against a panel of bacterial strains. The findings suggested that modifications to the benzodioxole core could enhance antibacterial activity, providing a pathway for developing new antibiotics based on this compound's framework.

Wirkmechanismus

The mechanism of action of 5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in cellular processes. For example, in cancer cells, the compound may induce apoptosis by disrupting the function of proteins involved in cell cycle regulation .

Vergleich Mit ähnlichen Verbindungen

Key Findings :

  • The thioxo modification in the chloro derivative alters hydrogen-bonding capacity, which may reduce solubility but enhance binding to sulfur-rich enzyme active sites .

Comparison with Halogenated Benzylidene Derivatives

Halogenated benzylidene derivatives differ in the position and type of halogen, as well as core substitutions:

Compound Name Halogen Position/Type Core Substitutions Molecular Weight (g/mol) Notable Activity
5-(4-Bromobenzylidene)-1,3-dimethyl-... Br at para (benzene) 1,3-dimethyl on pyrimidine 367.19 Methyl groups enhance metabolic stability; unoptimized calcium channel binding
5-[(3-Bromophenyl)methylene]-1,3-dimethyl-... Br at meta (benzene) 1,3-dimethyl on pyrimidine 367.19 Altered steric effects may reduce target affinity compared to para-substituted analogs
5-(2-Bromobenzylidene)-2,4,6(1H,3H,5H)-... Br at ortho (benzene) None 327.11 Ortho substitution introduces steric hindrance, limiting biological applications

Key Findings :

  • Para-substituted bromo derivatives exhibit superior binding to calcium channels compared to meta or ortho analogs due to reduced steric interference .
  • Methyl groups on the pyrimidine core (e.g., 1,3-dimethyl) improve compound stability but may reduce solubility .

Comparison with Heterocyclic-Substituted Derivatives

Substitution of the benzodioxole ring with heterocycles significantly impacts electronic and pharmacological profiles:

Compound Name Heterocycle/Substituent Molecular Weight (g/mol) Activity/Properties
5-(2-Furylmethylene)-1-phenyl-... Furyl ring 284.25 Moderate AAC(6')-Ib inhibition (Ki ~ 8 µM)
5-[(4-N,N-Dimethylaminobenzylidene)]-... Dimethylamino group 303.28 Strong H-aggregate formation; UV peak at 450 nm
Target Compound (6-bromo-benzodioxole) Bromobenzodioxole 339.11 Unaggregated monomeric structure; potential for broad-spectrum activity

Key Findings :

  • Furyl-substituted derivatives demonstrate moderate enzyme inhibition but lack the electronic effects of bromine or nitro groups .
  • Dimethylamino-substituted analogs exhibit unique spectral properties due to charge-transfer interactions, which are absent in halogenated variants .

Pharmacological and Chemical Property Analysis

  • Calcium Channel Blockade : Chloro and bromo derivatives (e.g., SR-9, SR-10) show enhanced binding energies (-8.8 kcal/mol) compared to hydroxy-substituted analogs, attributed to halogen electronegativity strengthening ligand-receptor interactions .
  • Metabolic Stability : Methyl groups on the pyrimidine core (e.g., 1,3-dimethyl) reduce oxidative metabolism, extending half-life .
  • Solubility : Thioxo and nitro groups decrease aqueous solubility, while hydroxy substituents improve it at the cost of reduced membrane permeability .

Biologische Aktivität

5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione is a compound of interest due to its potential biological activities. This article reviews the compound's structure, synthesis, and biological effects based on recent studies and literature.

Chemical Structure and Properties

The chemical structure of 5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione can be represented as follows:

  • Molecular Formula : C15H11BrN2O4S
  • Molecular Weight : 395.23 g/mol
  • InChI Key : HNAUBMBVHGGRJT-RUDMXATFSA-N

This compound features a benzodioxole moiety which is significant for its biological interactions.

Antitumor Activity

Research indicates that derivatives of benzodioxole compounds exhibit antitumor properties. A study focusing on purine-based Hsp90 inhibitors highlighted that compounds similar to 5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione can modulate Hsp90 function. This modulation is crucial since many cancer cells rely on Hsp90 for maintaining cellular homeostasis. The study identified a compound with favorable pharmacokinetic properties and significant antitumor effects in various human cancer xenograft models .

Antimicrobial Activity

The antimicrobial potential of related compounds has also been documented. For instance, studies have shown that benzodioxole derivatives possess notable antibacterial and antifungal activities. The mechanism often involves disrupting microbial cell membranes or inhibiting critical enzymatic pathways within the pathogens .

Case Study 1: Hsp90 Inhibition

In a lead optimization study centered around purine-based Hsp90 inhibitors, a compound similar to the target compound was identified as having promising in vitro profiles. The study concluded that these inhibitors could serve as effective agents in cancer therapy due to their ability to interfere with the protein's function in tumor cells .

Case Study 2: Synthesis and Testing of Benzodioxole Derivatives

Another investigation synthesized various benzodioxole derivatives and tested their biological activities. The results indicated that these compounds exhibited varying degrees of antimicrobial activity against different bacterial strains. The structure-activity relationship (SAR) analysis revealed that modifications at specific positions on the benzodioxole ring significantly affected their efficacy .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 (µM)Reference
Compound AAntitumor12
Compound BAntimicrobial25
Compound CAntitumor8

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.